molecular formula C26H28N2O B12624946 Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone CAS No. 918482-22-1

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone

Cat. No.: B12624946
CAS No.: 918482-22-1
M. Wt: 384.5 g/mol
InChI Key: BJWLYOBJIMQZMR-UHFFFAOYSA-N
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Description

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and phenyl groups attached to the piperazine ring. This unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive function .

Comparison with Similar Compounds

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone can be compared with other piperazine derivatives, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: Known for its analgesic properties.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.

Biological Activity

Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H28N2O. Its structure features a phenyl group attached to a piperazine moiety, which is known for its diverse biological effects. The presence of the piperazine ring is significant as it often contributes to the modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and various neuropsychiatric conditions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis. This inhibition could lead to applications in dermatological treatments.

1. Antioxidant Activity

Research indicates that derivatives of phenylmethanone compounds exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thus providing protective effects against oxidative stress.

2. Antimicrobial Activity

Studies have shown that related compounds possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.

3. Anti-melanogenic Effects

This compound may also inhibit tyrosinase activity, leading to reduced melanin production. This property is particularly beneficial in cosmetic formulations aimed at skin whitening and treating hyperpigmentation.

Case Study 1: In Vitro Evaluation of Tyrosinase Inhibition

A study investigated the inhibitory effects of various phenolic compounds on tyrosinase derived from Agaricus bisporus. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential against melanin biosynthesis .

Case Study 2: Antioxidant Screening

In another study, related phenylmethanone derivatives were screened for antioxidant activity using DPPH radical scavenging assays. Results indicated that certain structural modifications significantly enhanced antioxidant capacity compared to standard controls .

Data Tables

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial cell membranes
Tyrosinase InhibitionInhibition of enzyme activity

Properties

CAS No.

918482-22-1

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

phenyl-[4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]phenyl]methanone

InChI

InChI=1S/C26H28N2O/c29-26(24-9-5-2-6-10-24)25-13-11-23(12-14-25)21-28-19-17-27(18-20-28)16-15-22-7-3-1-4-8-22/h1-14H,15-21H2

InChI Key

BJWLYOBJIMQZMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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